N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a cyano group at position 5, a p-tolyl group at position 2, and a ketone at position 4. The acetamide side chain is attached to a 5-chloro-2,4-dimethoxyphenyl group, which introduces electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-4-6-14(7-5-13)21-25-11-15(10-24)22(29)27(21)12-20(28)26-17-8-16(23)18(30-2)9-19(17)31-3/h4-9,11H,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQYSWSDQQIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Functionalization of the Pyrimidine Ring: Introduction of the cyano and oxo groups can be done using reagents like cyanogen bromide and oxidizing agents.
Coupling with the Phenyl Acetamide Moiety: The final step involves coupling the functionalized pyrimidine with 5-chloro-2,4-dimethoxyphenyl acetamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is typically synthesized via S-alkylation or nucleophilic substitution reactions involving pyrimidinone precursors and functionalized acetamide intermediates. Key steps include:
-
Pyrimidinone Core Formation :
Cyclocondensation of 5-cyanopyrimidin-6(1H)-one derivatives with p-tolyl-substituted aldehydes under basic conditions (K₂CO₃/EtOH, reflux) forms the 2-(p-tolyl)pyrimidinone scaffold . Microwave irradiation (210W, 5–10 min) improves yields to 85% compared to conventional heating . -
Acetamide Coupling :
Reaction of 2-(chloroacetyl)pyrimidinone with 5-chloro-2,4-dimethoxyaniline in anhydrous DMF at 80°C for 3–6 h achieves the final acetamide linkage . Catalytic piperidine enhances regioselectivity .
Key Reactivity and Functionalization
The compound’s reactivity centers on three moieties:
Pyrimidinone Ring
-
Electrophilic Substitution :
The 5-cyano group directs electrophilic attacks to the C4 position. Halogenation (Cl₂/FeCl₃) yields 4-chloro derivatives for further cross-coupling . -
Nucleophilic Displacement :
The 1(6H)-yl oxygen undergoes alkylation with methyl iodide in DMF/K₂CO₃ to form methyl ether analogs .
Acetamide Linker
-
Hydrolysis :
Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis cleaves the acetamide bond, regenerating the parent pyrimidinone and aniline fragments . -
Thioacetylation :
Substitution with thioacetamide in ethanol yields thioacetamide derivatives, enhancing bioactivity .
Aryl Substituents
-
Demethylation :
Treatment with BBr₃ in CH₂Cl₂ removes methoxy groups from the 5-chloro-2,4-dimethoxyphenyl ring, forming phenolic intermediates . -
Cross-Coupling :
Suzuki-Miyaura coupling at the p-tolyl group introduces aryl/heteroaryl substituents (e.g., Pd(PPh₃)₄, Na₂CO₃, DME) .
Reaction Optimization Data
Comparative studies highlight critical parameters for high-yield synthesis:
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) induces cis-trans isomerization at the acetamide bond .
-
Hydrolytic Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic/basic media (t₁/₂ = 2 h at pH 1) .
Analytical Characterization
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide-pyrimidine/pyridazine derivatives. Below is a detailed comparison based on substituents, heterocyclic cores, and physicochemical or biological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyrimidinone core is distinct from pyridazine () or thienopyrimidine (). Pyrimidinones are often preferred in drug design due to their hydrogen-bonding capacity and metabolic stability .
Aromatic Substituents: The p-tolyl group (target) and p-fluorophenyl () contribute to lipophilicity, whereas sulfonyl groups () increase polarity.
Synthetic Feasibility :
- Yields for similar compounds vary widely (50–80%), suggesting that steric hindrance from substituents (e.g., dimethoxyphenyl in the target) may require optimized reaction conditions .
Biological Implications: Thienopyrimidine derivatives () show kinase inhibition, while dichlorophenyl-thioacetamides () may target antimicrobial pathways. The target compound’s dimethoxyphenyl group could modulate selectivity for specific kinases or receptors .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for the efficient preparation of this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and cyclization. Key steps include:
- Amide bond formation : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous DMF under nitrogen atmosphere .
- Pyrimidinone core construction : Cyclization of cyanoacetamide derivatives with p-tolyl-substituted reagents at 80–100°C in ethanol or acetonitrile .
- Critical conditions : Control temperature (±2°C), solvent polarity, and pH (6.5–7.5) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., chloro, dimethoxy groups) and pyrimidinone ring conformation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention time consistency confirms batch reproducibility .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z calculated for C23H20ClN3O4: 437.11) .
Q. What are the key structural features influencing chemical reactivity?
- Electron-withdrawing groups : The 5-cyano and 6-oxo groups on the pyrimidinone core enhance electrophilicity, facilitating nucleophilic attacks at the C2 position .
- Chloro and dimethoxy substituents : These groups dictate solubility (logP ≈ 2.8) and steric hindrance, affecting reaction rates in substitution reactions .
Advanced Research Questions
Q. How can researchers investigate the compound’s kinase inhibitory activity and validate its mechanism?
- Competitive binding assays : Use ATP-Glo™ Kinase Assays to measure IC50 values against kinases (e.g., EGFR, VEGFR). A typical protocol includes pre-incubating the compound with kinase domains, followed by ATP addition .
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets. Validate with mutagenesis studies (e.g., K721M mutation in EGFR to confirm binding site specificity) .
Q. How to address discrepancies in reported biological activities of structural analogs?
- Structure-activity relationship (SAR) tables : Compare substituent effects using data from analogs (see Table 1). For example, replacing p-tolyl with 4-fluorophenyl reduces IC50 by 40% against VEGFR2 .
| Analog Substituent | Biological Activity (IC50, nM) | Key Structural Influence |
|---|---|---|
| p-Tolyl (target) | 12.3 ± 1.2 (EGFR) | Enhanced hydrophobic interactions |
| 4-Fluorophenyl | 8.7 ± 0.9 (EGFR) | Increased electronegativity |
| 3,4-Dimethylphenyl | 25.6 ± 2.1 (EGFR) | Steric hindrance reduces binding |
Q. What computational methods predict reactivity and interaction profiles?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential (MESP), identifying nucleophilic/electrophilic sites (e.g., C2 on pyrimidinone) .
- HOMO-LUMO analysis : Calculate energy gaps (ΔE ≈ 4.1 eV) to predict charge-transfer interactions with biological targets .
Q. How to design experiments to assess pharmacokinetic properties in vitro?
- Microsomal stability : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS over 60 minutes .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound); values <5% suggest high binding affinity .
Q. What strategies resolve low yield or impurity issues during synthesis?
- Optimized workup : For low yields (<50%), replace aqueous quenching with solid-phase extraction (C18 cartridges) to recover intermediates .
- Recrystallization : Use tert-butyl methyl ether (TBME) to remove polar impurities; yields improve from 60% to 85% with two recrystallization cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
